(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-5-2-1-4-12(13)14(18)17-8-6-15(7-9-17)19-10-3-11-20-15/h1-2,4-5H,3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUVQIPRXJWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5One common method involves the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction is often carried out under acidic conditions with appropriate aldehydes and diols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antiviral properties, particularly against dengue virus type 2.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus . Molecular dynamics simulations have shown that this compound binds favorably to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key Observations :
- The methanesulfonyl group () introduces polarity, likely enhancing aqueous solubility but reducing membrane permeability .
- Spiro Core Modifications: Piperazine substitutions () or propanone linkers () alter steric and electronic profiles, impacting target engagement and pharmacokinetics.
Sigma Receptor Binding
- The 1,5-dioxa-9-azaspiro[5.5]undecane core is critical for sigma receptor (S1R/S2R) affinity. Compound 4 () demonstrated exceptional sigma receptor binding, suggesting the spiroazacetal scaffold is a privileged structure for this target .
- Target Compound: The 2-chlorophenyl group may enhance selectivity over analogs with bulkier substituents (e.g., indolyl or benzodioxan groups in ), which are associated with antihypertensive activity via α₁-adrenoceptor blockade .
Anti-Mycobacterial Activity
- In Mannich base derivatives (), the 6/6 spiroazacetal system (1,5-dioxa-9-azaspiro[5.5]undecane) outperformed 6/5 or monocyclic analogs. The n-octyl side chain was optimal for potency, but the target compound’s chlorophenyl group may compensate through hydrophobic interactions .
Biological Activity
The compound (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of a chlorophenyl group and a dioxa-azaspiro moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various related compounds against human cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth. A study demonstrated that certain derivatives exhibited potency comparable to established chemotherapeutic agents like cisplatin, indicating potential for further development in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. Notably, enzyme assays have indicated strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, several synthesized derivatives exhibited IC50 values significantly lower than the reference standard (thiourea), suggesting their potential as effective enzyme inhibitors .
Antibacterial Activity
The antibacterial properties of the compound have also been explored. Various derivatives were tested against multiple bacterial strains, showing moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values ranged from 3.9 to 31.5 µg/ml, highlighting their potential as antibacterial agents .
Study 1: Anticancer Efficacy
In a comparative study involving several chlorinated phenyl compounds, it was found that the presence of the chlorophenyl group significantly enhanced cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Enzyme Inhibition Profiles
A series of experiments were conducted to evaluate the inhibition of AChE by various derivatives of the compound. The results showed that specific substitutions on the phenyl ring led to enhanced binding affinity and inhibition rates, making these compounds candidates for Alzheimer's disease treatment.
Data Summary
The biological activity of This compound is likely due to its ability to interact with specific biological targets:
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Enzyme Binding : The structural features facilitate strong interactions with active sites of enzymes like AChE.
- Membrane Disruption : Antibacterial action may involve disrupting bacterial cell membranes or inhibiting vital metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
